molecular formula C21H24N4O B7629085 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone

1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B7629085
M. Wt: 348.4 g/mol
InChI Key: GIEZYLVEZVSQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has attracted significant interest in scientific research due to its potential applications in medicinal chemistry. It is a small molecule that belongs to the class of pyrazole-piperazine derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also act on other molecular targets such as ion channels and enzymes.
Biochemical and Physiological Effects
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, enhance cognitive function, and improve mood. It has also been shown to have anticonvulsant and anticancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve the desired biological effects, which reduces the risk of toxicity and side effects. However, one of the limitations of using this compound is its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of more potent and selective derivatives of this compound. Finally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone involves the reaction of 1-phenyl-3,4-dihydropyrazole-5-carbaldehyde with 4-phenylpiperazine in the presence of an appropriate catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by column chromatography to obtain the desired compound in high purity.

Scientific Research Applications

1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

1-(5-phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c26-21(25-12-11-20(22-25)18-7-3-1-4-8-18)17-23-13-15-24(16-14-23)19-9-5-2-6-10-19/h1-10H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEZYLVEZVSQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C(=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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